methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a tetrahydropyridinone core (6-oxo-1,4,5,6-tetrahydropyridin-2-yl) substituted with:
- A cyano group at position 3, enhancing electron-withdrawing properties.
- A 3-methylthiophen-2-yl group at position 4, contributing aromaticity and steric bulk.
- A methyl 2-sulfanylacetate moiety at position 2, introducing ester functionality and sulfur-based reactivity.
Its synthesis likely involves multi-step reactions, including cyclization and cross-coupling to install the thiophene substituent .
Properties
IUPAC Name |
methyl 2-[[5-cyano-4-(3-methylthiophen-2-yl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-8-3-4-20-13(8)9-5-11(17)16-14(10(9)6-15)21-7-12(18)19-2/h3-4,9H,5,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGGFLGASRVZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate typically involves multiple steps. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including neat methods (stirring without solvent), solvent-free reactions at elevated temperatures, and fusion methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Its structural features suggest potential applications in treating various diseases.
Antimicrobial Activity
Research indicates that compounds similar to methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate possess antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| Compound A | Staphylococcus aureus | Moderate |
| Compound B | Escherichia coli | Good |
| Compound C | Enterobacter aerogenes | Moderate |
Anticonvulsant Properties
Studies have demonstrated that some tetrahydropyridine derivatives exhibit anticonvulsant effects. The mechanism may involve modulation of neurotransmitter systems .
Case Study: Anticonvulsant Screening
A study tested several tetrahydropyridine derivatives for anticonvulsant activity using the maximal electroshock seizure test. This compound showed promising results, indicating its potential as an anticonvulsant agent.
Agricultural Applications
The compound's structural attributes suggest possible use in agrochemicals. Specifically, it may serve as a fungicide or pesticide due to its ability to inhibit certain microbial growth.
Phytopathogenic Control
Research has highlighted the efficacy of similar compounds in controlling phytopathogenic microorganisms . This application is critical for sustainable agriculture and crop protection.
Table 2: Efficacy of Similar Compounds Against Phytopathogens
| Compound Name | Pathogen Type | Efficacy (%) |
|---|---|---|
| Compound D | Fungal pathogens | 85 |
| Compound E | Bacterial pathogens | 75 |
Material Science Applications
Beyond biological applications, this compound may find utility in material science.
Polymer Synthesis
The compound can be utilized in synthesizing polymers with specific functional properties due to its reactive sulfanyl and cyano groups. Such polymers could be valuable in creating advanced materials with tailored characteristics.
Mechanism of Action
The mechanism of action of methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate involves its interaction with molecular targets in biological systems. The cyano group and thiophene ring can participate in various binding interactions with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydropyridinone Derivatives
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate
- Core Structure: Tetrahydropyridinone with ester and tosyl groups.
- Substituents :
- Phenyl at position 2.
- Thiophen-3-yl at position 3.
- Tosyl (p-toluenesulfonyl) protecting group at position 1.
- Properties :
- Melting point: 152–159°C.
- Demonstrated enantioselectivity in synthesis.
- Key Difference : The tosyl group enhances stability during synthesis but reduces metabolic stability compared to the target compound’s methyl ester .
Necrostatin-34 (C18H16N4O2S2)
- Core Structure: Tetrahydropyridinone with acetamide-linked thiazole.
- Substituents :
- 4-(4-Methylphenyl) at position 4.
- Thiazol-2-yl acetamide at position 2.
- Properties :
- Molecular weight: 384.48 g/mol.
- RIPK1 kinase inhibitor (IC50: <100 nM).
- Key Difference : Replacement of thiophene with 4-methylphenyl and ester with amide improves target affinity but reduces lipophilicity .
BI81765 (C21H18FN3O2S)
- Core Structure: Tetrahydropyridinone with fluorophenyl acetamide.
- Substituents :
- 4-(4-Methylphenyl) at position 4.
- 4-Fluorophenyl acetamide at position 2.
- Properties :
- Molecular weight: 395.45 g/mol.
- Bioactivity uncharacterized in provided data, but fluorine enhances metabolic stability.
- Key Difference : Fluorine substitution optimizes pharmacokinetics compared to the target’s ester group .
Sulfonylurea Herbicides (Triazine Derivatives)
Metsulfuron Methyl (C14H15N5O6S)
- Core Structure : Triazine with sulfonyl benzoate ester.
- Substituents :
- Methoxy and methyl groups on triazine.
- Methyl benzoate sulfonamide.
- Application : Herbicide targeting acetolactate synthase.
- Key Difference: Triazine core vs. tetrahydropyridinone, limiting structural overlap but sharing ester functionality .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Structural Influence on Physicochemical Properties
- Thiophene vs.
- Ester vs. Amide : The methyl ester in the target compound increases lipophilicity (logP ~2.5 estimated) relative to amide derivatives, favoring membrane permeability but possibly reducing metabolic stability .
Biological Activity
Methyl 2-{[3-cyano-4-(3-methylthiophen-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydropyridine core with a cyano group and a thiophenyl moiety. The presence of the sulfanyl group is significant for its biological interactions. The molecular formula is CHNOS, and its molecular weight is approximately 288.36 g/mol.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, certain tetrahydropyridine derivatives have shown inhibitory effects on enzymes like α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase (ACMSD), which is crucial for NAD+ biosynthesis .
2. Antioxidant Activity
The compound's structure suggests potential antioxidant properties due to the presence of thiol groups. Thiol-containing compounds are known to scavenge free radicals and reduce oxidative stress in biological systems.
3. Antimicrobial Properties
Similar compounds have demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that derivatives of tetrahydropyridine exhibit varying degrees of antibacterial effects, making them candidates for further investigation in antimicrobial therapy .
Biological Activity Data
The following table summarizes the reported biological activities associated with this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of tetrahydropyridine derivatives, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Antioxidant Properties
A separate investigation focused on the antioxidant capacity of thiol-containing compounds revealed that derivatives similar to this compound effectively reduced oxidative stress markers in cellular models. This suggests potential therapeutic applications in conditions characterized by oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
